REACTION_CXSMILES
|
[CH:1]1[C:6]([CH2:7][CH2:8][NH:9][C:10]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][N:14]=2)=[S:11])=[CH:5][CH:4]=[C:3](Cl)[CH:2]=1.[CH3:21][OH:22]>>[CH3:21][O:22][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][CH2:8][NH:9][C:10]([NH:12][C:13]2[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][N:14]=2)=[S:11])=[CH:1][CH:2]=1
|
Name
|
N-[2-(4-chlorophenethyl)]-N′-[2-(5-bromopyridyl)]-thiourea
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CCNC(=S)NC2=NC=C(C=C2)Br)Cl
|
Name
|
IR(KBr)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |